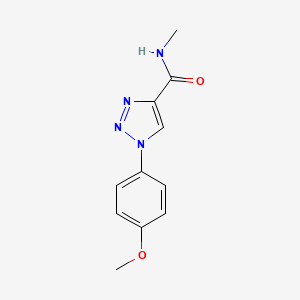![molecular formula C13H18FNO3S B15114469 2-(4-fluorophenoxy)-N-[2-hydroxy-4-(methylsulfanyl)butyl]acetamide](/img/structure/B15114469.png)
2-(4-fluorophenoxy)-N-[2-hydroxy-4-(methylsulfanyl)butyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-fluorophenoxy)-N-[2-hydroxy-4-(methylsulfanyl)butyl]acetamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a fluorophenoxy group, a hydroxy group, and a methylsulfanyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N-[2-hydroxy-4-(methylsulfanyl)butyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the fluorophenoxy intermediate: This step involves the reaction of 4-fluorophenol with an appropriate acylating agent to form the fluorophenoxy intermediate.
Introduction of the hydroxy and methylsulfanyl groups: The intermediate is then reacted with a suitable reagent to introduce the hydroxy and methylsulfanyl groups, forming the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenoxy)-N-[2-hydroxy-4-(methylsulfanyl)butyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
2-(4-fluorophenoxy)-N-[2-hydroxy-4-(methylsulfanyl)butyl]acetamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-N-[2-hydroxy-4-(methylsulfanyl)butyl]acetamide involves its interaction with specific molecular targets and pathways. The fluorophenoxy group can interact with hydrophobic pockets in proteins, while the hydroxy and methylsulfanyl groups can form hydrogen bonds and other interactions with amino acid residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-fluorophenoxy)-1-(2-hydroxy-4-methoxyphenyl)ethanone
- 4-(2-fluorophenoxy)-2-(methylsulfanyl)pyrimidine
Uniqueness
2-(4-fluorophenoxy)-N-[2-hydroxy-4-(methylsulfanyl)butyl]acetamide is unique due to the presence of both hydroxy and methylsulfanyl groups, which provide distinct chemical reactivity and biological activity compared to similar compounds. The combination of these functional groups allows for versatile applications in various fields of research.
Properties
Molecular Formula |
C13H18FNO3S |
|---|---|
Molecular Weight |
287.35 g/mol |
IUPAC Name |
2-(4-fluorophenoxy)-N-(2-hydroxy-4-methylsulfanylbutyl)acetamide |
InChI |
InChI=1S/C13H18FNO3S/c1-19-7-6-11(16)8-15-13(17)9-18-12-4-2-10(14)3-5-12/h2-5,11,16H,6-9H2,1H3,(H,15,17) |
InChI Key |
VAQSYQAQKOWUQV-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC(CNC(=O)COC1=CC=C(C=C1)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-fluorophenyl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B15114393.png)

![4-[4-(2,6-Difluorobenzoyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine](/img/structure/B15114409.png)
![2-(2-methoxyphenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide](/img/structure/B15114414.png)
![4-[(3,4-Dichlorophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine](/img/structure/B15114428.png)
![2-Cyclopropyl-4-(difluoromethyl)-6-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B15114436.png)
![3-Cyclopropyl-6-{[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B15114443.png)
![3-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}-N-ethylpyrrolidine-1-carboxamide](/img/structure/B15114449.png)



![5-Methyl-4-(4-{[3-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidine](/img/structure/B15114481.png)
![2-(Benzylsulfanyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B15114487.png)
